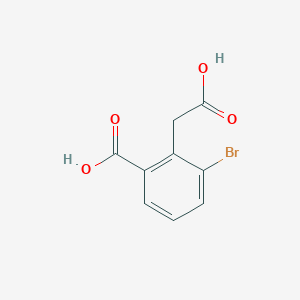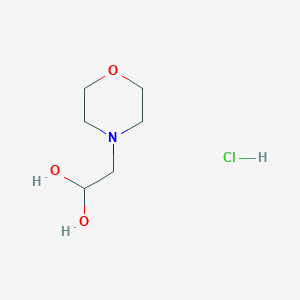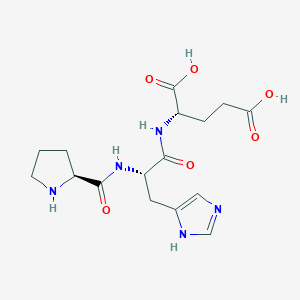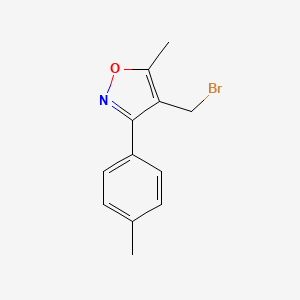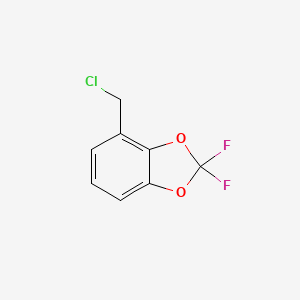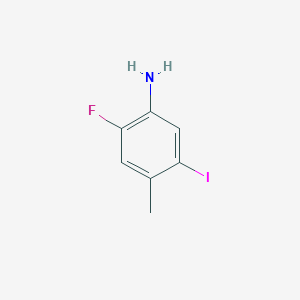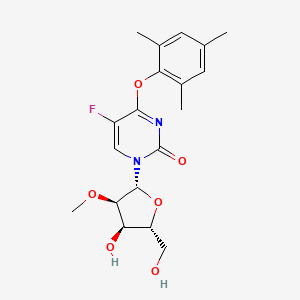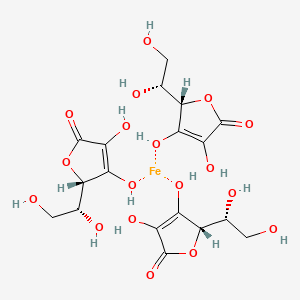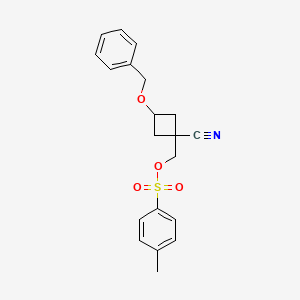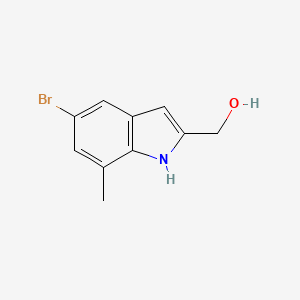
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
Vue d'ensemble
Description
(5-Bromo-7-methyl-1H-indol-2-yl)methanol, also known as 5-Bromo-7-methylindole-2-methanol, is a synthetic compound that belongs to the class of heterocyclic compounds, which are characterized by the presence of a ring structure containing more than one type of atom. This particular compound has been studied for its potential applications in a variety of scientific research areas, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, as well as its potential future directions.
Applications De Recherche Scientifique
Asymmetric Induction in Chemical Synthesis
- The study by Tsirk, Gronowitz, & Hörnfeldt (1998) explores the use of related brominated indole compounds in asymmetric induction during chemical synthesis. They focus on the formation of diastereomers using L-prolinol, demonstrating the potential of such compounds in stereoselective chemical reactions (Tsirk, Gronowitz, & Hörnfeldt, 1998).
Exploration in Marine Natural Products
- Research by Segraves & Crews (2005) investigates brominated tryptophan derivatives from marine sponges, highlighting the discovery of new compounds with potential biological activities. This research underscores the importance of such compounds in marine natural product chemistry (Segraves & Crews, 2005).
Photo-oxygenation Studies
- Kametani, Ohsawa, Ihara, & Fukumoto (1978) conducted a study on the photo-oxygenation of similar compounds, which is essential for understanding the chemical behavior and reactivity of brominated indoles under certain conditions (Kametani et al., 1978).
Ring-methylation Techniques
- Kishida et al. (2010) discuss ring-methylation of indoles using supercritical methanol, a process that can be pivotal for modifying compounds like (5-Bromo-7-methyl-1H-indol-2-yl)methanol for specific applications (Kishida et al., 2010).
Application in Antimicrobial and Antiinflammatory Activities
- Narayana et al. (2009) explore the synthesis and potential antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from compounds structurally similar to (5-Bromo-7-methyl-1H-indol-2-yl)methanol (Narayana et al., 2009).
Propriétés
IUPAC Name |
(5-bromo-7-methyl-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-4,12-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOLNDHAWVEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-7-methyl-1H-indol-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)
